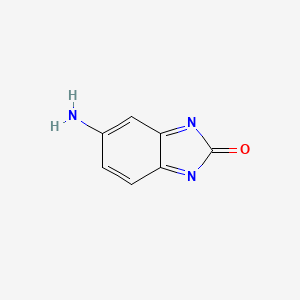

5-amino-2H-1,3-benzodiazol-2-one

Description

BenchChem offers high-quality 5-amino-2H-1,3-benzodiazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-2H-1,3-benzodiazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-aminobenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMNJPSRBRDQSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=O)N=C2C=C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-amino-2H-1,3-benzodiazol-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-2H-1,3-benzodiazol-2-one, also known as 5-aminobenzimidazolone, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. Its core structure serves as a versatile scaffold for the synthesis of a variety of biologically active molecules. Notably, it is a key intermediate in the preparation of potent and selective inhibitors of CD73, a crucial ecto-enzyme involved in cancer immunology. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of 5-amino-2H-1,3-benzodiazol-2-one, tailored for professionals in the fields of chemical research and drug discovery.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-amino-2H-1,3-benzodiazol-2-one is fundamental for its application in synthesis and drug design. Key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 5-Amino-1,3-dihydro-2H-benzimidazol-2-one | [1] |

| CAS Number | 95-23-8 | [1] |

| Molecular Formula | C₇H₇N₃O | [1] |

| Molecular Weight | 149.15 g/mol | [1] |

| Appearance | White or off-white powder/crystalline powder | [2] |

| Melting Point | >300 °C | [1] |

| Boiling Point | 201.4 °C at 760 mmHg | [1] |

| Density | 1.363 g/cm³ | [1] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [2] |

| pKa (Predicted) | 11.80 ± 0.30 | [1] |

| Flash Point | 75.6 °C | [1] |

Synthesis of 5-amino-2H-1,3-benzodiazol-2-one

The most common and efficient method for the synthesis of 5-amino-2H-1,3-benzodiazol-2-one is through the catalytic hydrogenation of its nitro precursor, 5-nitro-2-benzimidazolone. This reaction provides a high yield of the desired product with good purity.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

5-Nitro-2-benzimidazolone

-

Palladium on carbon (Pd-C) or Raney Nickel (Raney Ni) catalyst

-

Alcohol solvent (e.g., methanol, ethanol)

-

Hydrogen gas

-

Inert gas (e.g., Nitrogen or Argon)

-

Hydrogenation reactor

Procedure:

-

In a suitable hydrogenation reactor, charge the vessel with 5-nitro-2-benzimidazolone and the chosen alcohol solvent.

-

Add the catalyst (Pd-C or Raney Ni). The catalyst loading is typically 10-15% of the weight of the 5-nitro-2-benzimidazolone.

-

Seal the reactor and purge with an inert gas to remove air.

-

Pressurize the reactor with hydrogen gas to 1-1.5 MPa.

-

Heat the reaction mixture to 60-100 °C and stir for 3-5 hours.

-

Monitor the reaction progress by techniques such as TLC or HPLC until the starting material is consumed.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Purge the reactor with an inert gas.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate containing the product can be concentrated under reduced pressure to yield the solid 5-amino-2H-1,3-benzodiazol-2-one. The product can be further purified by recrystallization if necessary.

Caption: Synthesis workflow for 5-amino-2H-1,3-benzodiazol-2-one.

Key Chemical Reactions

The amino group on the benzimidazolone ring is a key functional handle that allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.

Acylation

The primary amino group of 5-amino-2H-1,3-benzodiazol-2-one can be readily acylated with various acylating agents such as acid chlorides or anhydrides to form the corresponding amides.

Experimental Protocol: Acylation with Acetic Anhydride

Materials:

-

5-amino-2H-1,3-benzodiazol-2-one

-

Acetic anhydride

-

Pyridine or another suitable base

-

A suitable solvent (e.g., Dichloromethane or THF)

Procedure:

-

Suspend 5-amino-2H-1,3-benzodiazol-2-one in the chosen solvent.

-

Add the base (e.g., pyridine).

-

Slowly add acetic anhydride to the mixture at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Upon completion, the reaction mixture can be worked up by adding water to quench the excess acetic anhydride.

-

The product, 5-acetamido-2H-1,3-benzodiazol-2-one, can be isolated by filtration and purified by recrystallization.

Diazotization and Sandmeyer-Type Reactions

The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer or related reactions.

Experimental Protocol: Diazotization and Subsequent Halogenation (Sandmeyer Reaction)

Materials:

-

5-amino-2H-1,3-benzodiazol-2-one

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or other strong acid

-

Copper(I) halide (e.g., CuCl, CuBr)

Procedure:

-

Dissolve or suspend 5-amino-2H-1,3-benzodiazol-2-one in an aqueous solution of a strong acid (e.g., HCl) at low temperature (0-5 °C).

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C, to form the diazonium salt.

-

In a separate flask, prepare a solution or suspension of the copper(I) halide in the corresponding hydrohalic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) halide solution.

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

The product, the corresponding 5-halo-2H-1,3-benzodiazol-2-one, can be isolated by filtration or extraction and purified by chromatography or recrystallization.

Caption: Key reaction pathways of 5-amino-2H-1,3-benzodiazol-2-one.

Role in Drug Development: CD73 Inhibition

5-amino-2H-1,3-benzodiazol-2-one is a critical building block for the synthesis of non-nucleoside inhibitors of CD73. CD73 is an ecto-5'-nucleotidase that catalyzes the conversion of adenosine monophosphate (AMP) to adenosine. In the tumor microenvironment, adenosine acts as an immunosuppressive molecule, promoting tumor growth by inhibiting the function of immune cells. By serving as a scaffold for CD73 inhibitors, 5-amino-2H-1,3-benzodiazol-2-one plays a vital role in the development of novel cancer immunotherapies.

The general workflow for identifying CD73 inhibitors often involves screening a library of compounds derived from scaffolds like 5-amino-2H-1,3-benzodiazol-2-one.

Caption: Workflow for the discovery of CD73 inhibitors.

Conclusion

5-amino-2H-1,3-benzodiazol-2-one is a molecule of considerable importance in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its amino group make it an ideal starting material for the construction of complex molecules with potential therapeutic applications. As research into cancer immunotherapy and other disease areas continues to expand, the utility of this versatile building block is likely to grow, making a thorough understanding of its chemical properties essential for researchers in the field.

References

An In-Depth Technical Guide to 5-amino-1,3-dihydro-2H-benzimidazol-2-one: A Core Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most notably, the application of 5-amino-1,3-dihydro-2H-benzimidazol-2-one as a pivotal intermediate in the development of therapeutic agents. While direct biological activity of the title compound is not extensively documented, its role as a versatile scaffold is of significant interest in medicinal chemistry.

Core Compound Structure and Properties

5-amino-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic organic compound featuring a fused benzene and imidazole ring system, with an amino group substitution on the benzene ring.

Chemical Structure:

Chemical Structure of 5-amino-1,3-dihydro-2H-benzimidazol-2-one

Below is a summary of the key physicochemical properties of 5-amino-1,3-dihydro-2H-benzimidazol-2-one.

| Property | Value | Reference |

| CAS Number | 95-23-8 | [1][2] |

| Molecular Formula | C₇H₇N₃O | [1] |

| Molecular Weight | 149.15 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [3] |

| SMILES | Nc1ccc2NC(=O)Nc2c1 | [1] |

| InChI Key | BCXSVFBDMPSKPT-UHFFFAOYSA-N | [1] |

Synthesis of 5-amino-1,3-dihydro-2H-benzimidazol-2-one

The synthesis of 5-amino-1,3-dihydro-2H-benzimidazol-2-one can be achieved through a multi-step process, often starting from 2,4-dinitroaniline. A representative synthetic pathway is outlined below.[4]

General Synthetic Workflow

Detailed Experimental Protocol for Synthesis

The following protocol is a general representation based on established chemical transformations for similar compounds.[4]

Step 1: Synthesis of 4-Nitro-1,2-phenylenediamine from 2,4-Dinitroaniline

-

In a suitable reaction vessel, dissolve 2,4-dinitroaniline in an aqueous ethanol solution.

-

Add a reducing agent, such as sodium sulfide (Na₂S) or sodium hydrosulfide (NaHS), portion-wise while monitoring the reaction temperature.

-

The reaction mixture is typically heated to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product, 4-nitro-1,2-phenylenediamine, is isolated by filtration.

-

The crude product may be purified by recrystallization.

Step 2: Synthesis of 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one

-

Combine 4-nitro-1,2-phenylenediamine and urea in a reaction vessel.

-

The mixture is heated to a high temperature (typically 150-180°C) for several hours.

-

The reaction proceeds with the evolution of ammonia.

-

After cooling, the solidified reaction mass is triturated with water and filtered to yield crude 5-nitro-1,3-dihydro-2H-benzimidazol-2-one.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 3: Synthesis of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one

-

Suspend 5-nitro-1,3-dihydro-2H-benzimidazol-2-one in a solvent such as ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at a suitable pressure and temperature until the nitro group is fully reduced.

-

The progress of the reaction is monitored by TLC or HPLC.

-

Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield 5-amino-1,3-dihydro-2H-benzimidazol-2-one.

Role in Drug Discovery and Development

While 5-amino-1,3-dihydro-2H-benzimidazol-2-one itself has not been reported to possess significant direct biological activity, it serves as a crucial starting material for the synthesis of various biologically active molecules. Its bifunctional nature, possessing both an amino group and a benzimidazolone core, allows for diverse chemical modifications.

Precursor for CD73 Inhibitors

5-amino-1,3-dihydro-2H-benzimidazol-2-one is utilized as a key intermediate in the synthesis of non-nucleotide small molecule inhibitors of CD73. CD73 is an ecto-5'-nucleotidase that plays a significant role in tumor immune evasion by converting extracellular AMP to the immunosuppressive molecule adenosine.

CD73 Signaling Pathway and Point of Inhibition

Scaffold for Norepinephrine Reuptake Inhibitors (NRIs)

Derivatives of 5-amino-1,3-dihydro-2H-benzimidazol-2-one have been synthesized and evaluated as potent and selective norepinephrine reuptake inhibitors (NRIs). NRIs are a class of drugs that can be effective in treating conditions such as depression and attention-deficit/hyperactivity disorder (ADHD).

Experimental Protocols for Target-Based Assays

The following are generalized protocols for assays used to evaluate the biological activity of compounds derived from 5-amino-1,3-dihydro-2H-benzimidazol-2-one.

CD73 Inhibition Assay (Colorimetric)

This assay measures the amount of inorganic phosphate released from the hydrolysis of AMP by CD73.

-

Reagent Preparation : Prepare assay buffer, recombinant human CD73 enzyme solution, AMP substrate solution, and a colorimetric phosphate detection reagent.

-

Assay Procedure :

-

Add test compounds (inhibitors) at various concentrations to the wells of a 96- or 384-well plate.

-

Add the CD73 enzyme to the wells and incubate briefly.

-

Initiate the reaction by adding the AMP substrate.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and add the colorimetric detection reagent.

-

Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

-

-

Data Analysis : The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (with and without the enzyme). IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5][6][7]

Norepinephrine Transporter (NET) Uptake Assay (Fluorescence-Based)

This assay measures the uptake of a fluorescent substrate that mimics norepinephrine into cells expressing the norepinephrine transporter.[8][9][10][11][12]

-

Cell Culture : Plate cells stably expressing the human norepinephrine transporter (hNET) in a 96- or 384-well black, clear-bottom microplate and culture overnight.

-

Assay Procedure :

-

Remove the culture medium and add test compounds diluted in assay buffer to the cells.

-

Incubate for a short period (e.g., 10-30 minutes) at 37°C.

-

Add a fluorescent NET substrate to all wells.

-

Immediately begin measuring the fluorescence intensity from the bottom of the plate in kinetic mode, or incubate for a set time for an endpoint reading.

-

A masking dye is often included in the substrate solution to quench extracellular fluorescence.

-

-

Data Analysis : The rate of fluorescence increase or the endpoint fluorescence is proportional to the NET activity. The inhibitory effect of the test compounds is determined by the reduction in fluorescence signal compared to untreated control cells. IC₅₀ values can be calculated from the dose-response curves.

Conclusion

5-amino-1,3-dihydro-2H-benzimidazol-2-one is a valuable and versatile building block in medicinal chemistry. While its intrinsic biological activity is not a primary focus of current research, its utility as a scaffold for the synthesis of potent and selective inhibitors of various biological targets, such as CD73 and the norepinephrine transporter, is well-established. The synthetic routes to this compound are accessible, and the assays to evaluate the biological activity of its derivatives are well-defined, making it an important tool for drug discovery and development professionals. Further exploration of novel derivatives based on this core structure holds promise for the identification of new therapeutic agents.

References

- 1. 5-Amino-1,3-dihydro-2H-benzimidazol-2-one AldrichCPR 95-23-8 [sigmaaldrich.com]

- 2. lookchem.com [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. amsbio.com [amsbio.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. moleculardevices.com [moleculardevices.com]

- 9. moleculardevices.com [moleculardevices.com]

- 10. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 11. bioivt.com [bioivt.com]

- 12. biocompare.com [biocompare.com]

An In-depth Technical Guide to the Synthesis of 5-amino-2-hydroxybenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthetic pathway for 5-amino-2-hydroxybenzimidazole, a valuable building block in medicinal chemistry and drug development. The synthesis is a multi-step process commencing from 2,4-dinitrochlorobenzene. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Core Synthesis Pathway

The synthesis of 5-amino-2-hydroxybenzimidazole, also known as 5-amino-1,3-dihydro-2H-benzimidazol-2-one, can be achieved through a four-step sequence. This pathway involves the initial formation of 2,4-dinitroaniline, followed by selective reduction to 4-nitro-1,2-phenylenediamine. Subsequently, cyclization with urea yields 5-nitrobenzimidazolone, which is then reduced to the final product.[1]

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2,5-Dichloro-4-nitroaniline (CAS No. 6627-34-5)

Note on CAS Number: The CAS number provided in the query (95-23-8) does not correspond to a well-documented chemical substance for which extensive physicochemical data is publicly available. The data presented in this guide corresponds to 2,5-Dichloro-4-nitroaniline, which has the CAS number 6627-34-5 and is a known intermediate in the synthesis of dyes and pigments.[1] It is presumed that this is the compound of interest.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2,5-Dichloro-4-nitroaniline, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

The fundamental physicochemical properties of 2,5-Dichloro-4-nitroaniline are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C6H4Cl2N2O2 | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 207.01 g/mol | [1][2][3][4][5][6][7][9] |

| Physical Appearance | Yellow powder; Light yellow to Amber to Dark green powder to crystal. | [4][10][11] |

| Melting Point | 154-158 °C | [1][2][3][4][10] |

| Boiling Point | 361.1 ± 37.0 °C at 760 mmHg | [3] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| Water Solubility | Insoluble | [12] |

| pKa | -1.74 to -2.12 | [4][10] |

| LogP (Octanol-Water Partition Coefficient) | 3.06 | [3] |

| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C | [3] |

| Refractive Index | 1.656 | [3] |

| Storage Conditions | Store at room temperature in a dark place under an inert atmosphere. | [1][4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 2,5-Dichloro-4-nitroaniline are not available in the public domain. However, the following are descriptions of standard methodologies that are typically employed for such characterizations.

Melting Point Determination

The melting point is determined using a calibrated melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the solubility of a substance in water. An excess amount of the solid compound is added to a known volume of water in a flask. The flask is then agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove the undissolved solid, and the concentration of the dissolved substance in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Octanol-Water Partition Coefficient (LogP) Determination

The LogP value is a measure of a compound's lipophilicity and is crucial in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

-

Shake-Flask Method: A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases. After the phases have separated, the concentration of the compound in each phase is measured. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

HPLC Method: A more rapid method involves using reverse-phase HPLC. The retention time of the compound on a nonpolar stationary phase is measured. This retention time is then correlated with the known LogP values of a series of standard compounds to determine the LogP of the test compound.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the Octanol-Water Partition Coefficient (LogP) using the shake-flask method.

Caption: Workflow for LogP determination.

References

- 1. 2,5-Dichloro-4-nitroaniline [myskinrecipes.com]

- 2. 2,5-ジクロロ-4-ニトロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,5-Dichloro-4-nitroaniline | CAS#:6627-34-5 | Chemsrc [chemsrc.com]

- 4. 2,5-Dichloro-4-nitroaniline , 98% , 6627-34-5 - CookeChem [cookechem.com]

- 5. 2,5-Dichloro-4-nitroaniline | C6H4Cl2N2O2 | CID 23108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 2,5-Dichloro-4-nitroaniline 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. 2,5 Dichloro para nitro aniline (2,5DCPNA) [prometheatechsynth.com]

- 9. labsolu.ca [labsolu.ca]

- 10. 2,5-DICHLORO-4-NITROANILINE | 6627-34-5 [chemicalbook.com]

- 11. 2,5-Dichloro-4-nitroaniline 6627-34-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. 2,6-Dichloro-4-nitroaniline | C6H4Cl2N2O2 | CID 7430 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-amino-1H-benzo[d]imidazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-amino-1H-benzo[d]imidazol-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, provides a detailed synthesis protocol, and explores its mechanisms of action as a potent anti-cancer agent. Specifically, its roles in inducing p53-mediated apoptosis and promoting the degradation of the B-cell lymphoma 6 (BCL6) protein are discussed. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

5-amino-1H-benzo[d]imidazol-2(3H)-one is a solid, organic compound with the chemical formula C₇H₇N₃O.[1][2] Its molecular structure consists of a benzene ring fused to an imidazolone ring, with an amino group substituent.

| Property | Value | Reference |

| Molecular Weight | 149.153 g/mol | [1] |

| Chemical Formula | C₇H₇N₃O | [1] |

| CAS Number | 95-23-8 | [1] |

| Appearance | Solid | [2] |

| Purity | ≥98% | [1][2] |

| IUPAC Name | 5-amino-1,3-dihydro-2H-benzimidazol-2-one | [2] |

| InChI Key | BCXSVFBDMPSKPT-UHFFFAOYSA-N | [1] |

Synthesis of 5-amino-1H-benzo[d]imidazol-2(3H)-one

The synthesis of 5-amino-1H-benzo[d]imidazol-2(3H)-one is a multi-step process that can be initiated from several starting materials. The following protocol is a synthesized method based on established chemical transformations for analogous compounds.[3][4][5][6][7][8]

Experimental Workflow

Caption: Synthetic pathway for 5-amino-1H-benzo[d]imidazol-2(3H)-one.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Nitro-1,2-phenylenediamine from 2,4-Dinitroaniline

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dinitroaniline in a suitable solvent such as ethanol.

-

Add a reducing agent, for instance, sodium sulfide (Na₂S) or tin(II) chloride (SnCl₂) in hydrochloric acid, portion-wise while monitoring the reaction temperature.

-

After the addition is complete, reflux the mixture for a specified time until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-nitro-1,2-phenylenediamine.

Step 2: Synthesis of 5-Nitrobenzimidazolone from 4-Nitro-1,2-phenylenediamine

-

Combine the crude 4-nitro-1,2-phenylenediamine and urea in a reaction vessel.[4]

-

Heat the mixture to approximately 150-170°C for 1-2 hours.[4]

-

Further, increase the temperature to around 200-205°C and maintain for an additional 2-2.5 hours.[4]

-

Cool the reaction mixture and treat with hot water to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 5-nitrobenzimidazolone.

Step 3: Synthesis of 5-Aminobenzimidazolone from 5-Nitrobenzimidazolone

-

Suspend 5-nitrobenzimidazolone in a suitable solvent like ethanol in a hydrogenation vessel.

-

Add a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.

-

Pressurize the vessel with hydrogen gas (1-1.5 MPa) and heat to 60-100°C.[3]

-

Maintain the reaction under these conditions for 3-5 hours until the reduction is complete (monitored by TLC or HPLC).[3]

-

After cooling and releasing the hydrogen pressure, filter the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the final product, 5-amino-1H-benzo[d]imidazol-2(3H)-one.

Biological Activity and Mechanisms of Action

5-amino-1H-benzo[d]imidazol-2(3H)-one and its derivatives have demonstrated significant potential as anti-cancer agents through distinct mechanisms of action.

Induction of p53-Mediated Apoptosis

In certain cancer cell lines, such as the HCC1937 breast cancer cell line, derivatives of this compound have been shown to induce apoptosis. This programmed cell death is mediated through the p53 signaling pathway.

The proposed mechanism involves the stabilization and activation of the p53 tumor suppressor protein in response to cellular stress induced by the compound. Activated p53 then transcriptionally upregulates the expression of pro-apoptotic proteins like BAX.[9] This leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c.[10][11] Cytosolic cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates executioner caspases (e.g., caspase-3), culminating in apoptosis.[11][12][13]

Caption: p53-mediated apoptotic pathway.

BCL6 Degradation

Derivatives of benzimidazolone have been identified as potent degraders of the B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL).[14][15]

The mechanism of action involves the small molecule inducing the polymerization of BCL6 homodimers.[16][17] This drug-induced polymerization facilitates the recognition and ubiquitination of BCL6 by the SIAH1 E3 ubiquitin ligase.[16] The polyubiquitinated BCL6 is then targeted for degradation by the proteasome.[16] This degradation of BCL6 relieves the repression of its target genes, which are involved in cell cycle control and apoptosis, leading to anti-proliferative effects in lymphoma cells.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. CN103193714B - 5-amino-benzimidazolone synthetic method - Google Patents [patents.google.com]

- 4. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Production process of 5-acetyl acetamino benzimidazolone - Eureka | Patsnap [eureka.patsnap.com]

- 7. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation method of 5-amino-6-methyl benzimidazolone | Semantic Scholar [semanticscholar.org]

- 9. biologyexams4u.com [biologyexams4u.com]

- 10. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-amino-2H-1,3-benzodiazol-2-one: A Technical Guide

Introduction: 5-amino-2H-1,3-benzodiazol-2-one, systematically known as 5-amino-1,3-dihydro-2H-benzimidazol-2-one, is a heterocyclic organic compound with significant interest in medicinal chemistry and materials science. Its structural elucidation and characterization are critically dependent on various spectroscopic techniques. This guide provides a comprehensive overview of the available spectroscopic data for this compound, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented to aid researchers in their analytical endeavors.

Physicochemical Identifiers

| Identifier | Value |

| IUPAC Name | 5-amino-1,3-dihydro-2H-benzimidazol-2-one |

| Synonyms | 5-amino-2H-1,3-benzodiazol-2-one, 5-Amino-2-benzimidazolinone |

| CAS Number | 95-23-8 |

| Molecular Formula | C₇H₇N₃O |

| Molecular Weight | 149.15 g/mol |

Spectroscopic Data Summary

While comprehensive, publicly available datasets for all spectroscopic methods for 5-amino-2H-1,3-benzodiazol-2-one are limited, the following tables summarize the expected and reported spectral characteristics based on available information and analysis of related compounds.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretching (amine and amide) |

| ~1710-1680 | Strong | C=O stretching (urea carbonyl) |

| ~1630-1580 | Medium-Strong | N-H bending (amine), C=C stretching (aromatic) |

| ~1500-1400 | Medium | C-N stretching, Aromatic ring vibrations |

| ~850-800 | Strong | C-H out-of-plane bending (aromatic) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | Singlet | 1H | N-H (amide) |

| ~9.8 | Singlet | 1H | N-H (amide) |

| ~6.6-6.8 | Multiplet | 3H | Aromatic C-H |

| ~4.8 | Singlet | 2H | -NH₂ (amine) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~156 | C=O (urea carbonyl) |

| ~140 | Aromatic C-NH₂ |

| ~130 | Aromatic C (quaternary) |

| ~125 | Aromatic C (quaternary) |

| ~115 | Aromatic C-H |

| ~108 | Aromatic C-H |

| ~100 | Aromatic C-H |

Mass Spectrometry

| m/z | Relative Intensity (%) | Assignment |

| 149 | 100 | [M]⁺ (Molecular Ion) |

| 120 | Variable | [M - HNCO]⁺ |

| 93 | Variable | [M - HNCO - HCN]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and accurate interpretation.

Synthesis of 5-amino-1,3-dihydro-2H-benzimidazol-2-one

A common synthetic route involves the cyclization of 1,2,4-triaminobenzene with a carbonyl source like urea or phosgene derivatives.

Procedure:

-

A mixture of 1,2,4-triaminobenzene dihydrochloride and urea in a high-boiling point solvent (e.g., ethylene glycol) is heated at reflux for several hours.

-

The reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude product is washed with water and a suitable organic solvent (e.g., ethanol) to remove impurities.

-

Further purification can be achieved by recrystallization from a solvent such as ethanol or a mixture of dimethylformamide and water.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized for data acquisition.

Sample Preparation (Solid):

-

The solid sample of 5-amino-1,3-dihydro-2H-benzimidazol-2-one is finely ground.

-

A small amount of the powdered sample is mixed with dry potassium bromide (KBr) in an agate mortar.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly onto the ATR crystal.

Data Acquisition:

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation:

-

Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

The sample is thoroughly mixed to ensure homogeneity.

Data Acquisition:

-

¹H NMR: Standard proton NMR experiments are performed. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: Proton-decoupled ¹³C NMR experiments are conducted. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is employed. Electron Ionization (EI) is a common ionization technique for this type of molecule.

Sample Preparation:

-

For GC-MS, the sample may need to be derivatized to increase its volatility.

-

For LC-MS, the sample is dissolved in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

Data Acquisition:

-

The sample is introduced into the ion source where it is ionized.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 5-amino-2H-1,3-benzodiazol-2-one.

Caption: Workflow for the spectroscopic characterization of 5-amino-2H-1,3-benzodiazol-2-one.

In-Depth Technical Guide: Biological Activity of 5-amino-2H-1,3-benzodiazol-2-one Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction to 5-amino-2H-1,3-benzodiazol-2-one Derivatives

The 5-amino-2H-1,3-benzodiazol-2-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. Its unique chemical properties and ability to be readily functionalized have led to the discovery of derivatives with a wide range of biological activities. These compounds have garnered significant attention for their potential in treating various diseases, particularly cancer. The core structure, characterized by a fused benzene and urea ring system with an amino group at the 5-position, provides a rigid framework for designing molecules that can interact with specific biological targets with high affinity and selectivity.

This technical guide will provide a comprehensive overview of the biological activities of 5-amino-2H-1,3-benzodiazol-2-one derivatives, with a focus on their role as kinase inhibitors. We will delve into their quantitative biological data, detailed experimental methodologies for key assays, and the underlying signaling pathways they modulate.

Biological Activity: FGFR1 Inhibition

A significant area of research for 5-amino-2H-1,3-benzodiazol-2-one derivatives has been their activity as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.

Role of FGFR1 in Disease

Fibroblast growth factor receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant FGFR1 signaling, through gene amplification, mutations, or translocations, is implicated in the pathogenesis of various cancers, including breast cancer, lung cancer, and multiple myeloma. This makes FGFR1 an attractive therapeutic target for the development of novel anticancer drugs.

Quantitative Inhibitory Data

Recent studies have identified a series of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones, which contain a substituted 5-aminobenzimidazole core, as potent inhibitors of FGFR1. The inhibitory activity of these compounds has been quantified through in vitro kinase assays, with the most promising derivatives demonstrating sub-micromolar efficacy.[1]

| Compound ID | Derivative | FGFR1 IC50 (µM) |

| 1 | 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-one | 3.5 |

| 2 | 5-amino-1-(3-hydroxy-phenyl)-4-(6-methyl-1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one | 0.63 |

| 3 | 5-amino-4-(1H-benzoimidazol-2-yl)-1-(3-hydroxy-phenyl)-1,2-dihydro-pyrrol-3-one | 0.32 |

Antiproliferative Activity

The inhibition of FGFR1 by these derivatives translates into potent antiproliferative effects in cancer cell lines that are dependent on FGFR1 signaling.

Effects on Cancer Cell Lines

The antiproliferative activity of these compounds has been evaluated against the KG-1 human myeloma cell line, which is known to have dysregulated FGFR1 signaling. The results demonstrate that these derivatives can effectively inhibit the growth of these cancer cells.[1]

Quantitative Antiproliferative Data

The potency of the antiproliferative effect is typically quantified by the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

| Compound ID | Derivative | KG-1 Cell Line IC50 (µM) |

| 2 | 5-amino-1-(3-hydroxy-phenyl)-4-(6-methyl-1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one | 5.6 |

| 3 | 5-amino-4-(1H-benzoimidazol-2-yl)-1-(3-hydroxy-phenyl)-1,2-dihydro-pyrrol-3-one | 9.3 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core structure and the key biological assays used to evaluate the activity of 5-amino-2H-1,3-benzodiazol-2-one derivatives.

Synthesis of 5-amino-2H-1,3-benzodiazol-2-one Derivatives

A general method for the synthesis of the 5-amino-benzimidazolone core involves a multi-step process starting from 3,4-diaminotoluene.

Step 1: Synthesis of 5-methyl benzimidazolone

-

3,4-diaminotoluene is condensed with urea.

-

The reaction is carried out in an orthodichlorobenzene solvent.

-

The reaction temperature is maintained between 130-185 °C.

Step 2: Synthesis of 5-nitro-6-methyl benzimidazolone

-

The 5-methyl benzimidazolone is subjected to a nitration reaction.

-

The reaction is performed under dilute nitric acid conditions.

-

The reaction temperature is maintained at 25-30 °C.

Step 3: Synthesis of 5-amino-6-methyl benzimidazolone

-

The 5-nitro-6-methyl benzimidazolone is reduced to the corresponding amine.

-

The reduction can be achieved through iron powder reduction in an ethanol-water system or through catalytic hydrogenation in a DMF-aqueous system.

This core structure can then be further modified to synthesize a variety of derivatives. The synthesis of the potent FGFR1 inhibitors, 5-amino-1-(3-hydroxy-phenyl)-4-(6-methyl-1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one and 5-amino-4-(1H-benzoimidazol-2-yl)-1-(3-hydroxy-phenyl)-1,2-dihydro-pyrrol-3-one, is described in the cited literature.[1]

FGFR1 Kinase Inhibition Assay (Z′-LYTE™)

The Z′-LYTE™ Kinase Assay is a fluorescence resonance energy transfer (FRET)-based assay used to measure kinase activity.

Principle: The assay utilizes a synthetic peptide substrate labeled with two fluorophores, a donor (Coumarin) and an acceptor (Fluorescein), which constitute a FRET pair. In the presence of an active kinase and ATP, the peptide is phosphorylated. A development reagent, which is a site-specific protease, is then added. This protease selectively cleaves the non-phosphorylated peptides, disrupting FRET. The phosphorylated peptides are resistant to cleavage and maintain FRET. The ratio of the two emission signals (Coumarin to Fluorescein) is calculated, and this ratio is proportional to the extent of phosphorylation.

Protocol:

-

Reagent Preparation:

-

Prepare a 2X working concentration of the Peptide/Kinase Mixture (recombinant FGFR1 and Tyr 04 peptide substrate) in the appropriate Kinase Buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 2 mM MnCl2, 1 mM EGTA, 1 mM DTT).[2]

-

Prepare a 4X working concentration of the ATP Solution in Kinase Buffer.

-

Prepare serial dilutions of the test compounds (inhibitors) in 1% DMSO.

-

-

Kinase Reaction:

-

Add 2.5 µL of the test compound or DMSO control to the wells of a 384-well plate.

-

Add 5 µL of the 2X Peptide/Kinase Mixture to each well.

-

Initiate the reaction by adding 2.5 µL of the 4X ATP Solution to each well. The final reaction volume is 10 µL, containing 0.88 - 3.5 ng of FGFR1, 2 µM peptide substrate, and the desired final ATP concentration (e.g., 40 µM).[2]

-

Incubate the plate at room temperature for 1 hour.

-

-

Development Reaction:

-

Add 5 µL of the Development Reagent Solution (e.g., a 1:64 dilution of Development Reagent B) to each well.[2]

-

Incubate the plate at room temperature for 1 hour.

-

-

Data Acquisition:

-

Measure the fluorescence using a plate reader with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

-

-

Data Analysis:

-

Calculate the emission ratio (445 nm / 520 nm).

-

Determine the percent inhibition based on the emission ratio of the test compounds relative to the positive (no inhibitor) and negative (no kinase) controls.

-

Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

-

Antiproliferative Assay (MTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting purple solution is measured. The absorbance is directly proportional to the number of viable, metabolically active cells.

Protocol for KG-1 Myeloma Cells (Suspension Cells):

-

Cell Seeding:

-

Culture KG-1 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

-

Centrifuge the cell suspension and resuspend the cells in fresh media to the desired concentration (e.g., 5 x 10^4 cells/well).

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture media.

-

Add the desired volume of the compound dilutions to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS. Filter-sterilize the solution.

-

Add 10 µL of the MTT solution to each well.[3]

-

Incubate the plate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Centrifuge the plate to pellet the cells.

-

Carefully remove the supernatant without disturbing the cell pellet and formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 40% DMF, 16% SDS, and 2% acetic acid in water) to each well.[3]

-

Mix thoroughly on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[1]

-

-

Data Acquisition:

-

Data Analysis:

-

Subtract the absorbance of the blank wells (media only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

-

Signaling Pathways

The biological activity of 5-amino-2H-1,3-benzodiazol-2-one derivatives as FGFR1 inhibitors is rooted in their ability to modulate specific intracellular signaling cascades.

FGFR1 Signaling Cascade

Upon binding of its ligand, such as fibroblast growth factor (FGF), FGFR1 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. These pathways are crucial for regulating cell proliferation, survival, and differentiation.

Caption: Simplified FGFR1 signaling pathway.

Mechanism of Action of Inhibitors

The 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-one derivatives act as ATP-competitive inhibitors of the FGFR1 kinase domain. By binding to the ATP-binding pocket of the enzyme, they prevent the phosphorylation of downstream substrates, thereby blocking the activation of the MAPK and PI3K/Akt signaling pathways. This leads to the inhibition of cell proliferation and survival in FGFR1-dependent cancer cells.

References

An In-Depth Technical Guide to 5-amino-2H-1,3-benzodiazol-2-one: Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-amino-2H-1,3-benzodiazol-2-one, a pivotal heterocyclic compound in medicinal chemistry. Also known as 5-amino-1,3-dihydro-2H-benzimidazol-2-one, this molecule serves as a crucial intermediate in the synthesis of various therapeutic agents, most notably as a scaffold for the development of potent and selective CD73 inhibitors in the realm of cancer immunotherapy. This document details the historical context of its discovery, outlines detailed experimental protocols for its synthesis, presents key physicochemical data in a structured format, and elucidates its role in modulating the CD73 signaling pathway.

Discovery and History

The journey to the specific synthesis and application of 5-amino-2H-1,3-benzodiazol-2-one is rooted in the broader history of benzimidazole chemistry. The parent benzimidazole scaffold was first described by Hobrecker in 1872.[1] This discovery laid the groundwork for the exploration of a vast chemical space of benzimidazole derivatives, which were later found to be isosteres of naturally occurring nucleotides, allowing for favorable interactions with biological macromolecules.[1]

While a singular "discovery" of 5-amino-2H-1,3-benzodiazol-2-one is not prominently documented, its emergence is a logical progression in the functionalization of the benzimidazolone core. The synthesis of the unsubstituted 1,3-dihydro-2H-benzimidazol-2-one was first reported by Rudolph in 1879.[2] Subsequent research focused on the introduction of various substituents to modulate the physicochemical and pharmacological properties of the benzimidazolone scaffold. The amino group at the 5-position proved to be a particularly valuable functional handle for further chemical modifications, leading to its use as a key building block in the synthesis of more complex molecules with therapeutic applications.[3]

Physicochemical Properties

A summary of the key physicochemical properties of 5-amino-2H-1,3-benzodiazol-2-one is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₇H₇N₃O | |

| Molecular Weight | 149.15 g/mol | |

| CAS Number | 95-23-8 | [4] |

| Appearance | Solid | |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [5] |

| InChI Key | BCXSVFBDMPSKPT-UHFFFAOYSA-N | |

| SMILES | Nc1ccc2NC(=O)Nc2c1 |

Experimental Protocols for Synthesis

The synthesis of 5-amino-2H-1,3-benzodiazol-2-one is most commonly achieved through a two-step process involving the synthesis of the nitro-intermediate, 5-nitro-1,3-dihydro-2H-benzimidazol-2-one, followed by its reduction to the desired amino compound.

Synthesis of 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one

This intermediate is typically synthesized from 4-nitro-1,2-phenylenediamine and urea.

Materials:

-

4-nitro-1,2-phenylenediamine

-

Urea

-

Distilled water

-

Ethanol

Procedure:

-

Thoroughly grind 4-nitro-1,2-phenylenediamine (e.g., 32.2 g, 0.21 mol) and urea (e.g., 35.3 g, 0.59 mol) together.[6]

-

Transfer the mixture to a suitable reaction vessel and heat to 145 °C with stirring for 1 hour.[6]

-

Increase the temperature to 170 °C and continue the reaction for another 1.5 hours.[6]

-

Further, raise the temperature to 205 °C and maintain for 2 hours.[6]

-

After cooling, add hot water (e.g., 600 mL at 50-60 °C) and boil for 1 hour to remove unreacted urea and other water-soluble impurities.[6]

-

Cool the mixture and collect the solid product by suction filtration.[6]

-

Wash the filter cake with water and then ethanol.

-

Dry the product to a constant weight to yield 5-nitro-1,3-dihydro-2H-benzimidazol-2-one.

Synthesis of 5-amino-2H-1,3-benzodiazol-2-one (Catalytic Hydrogenation)

The final product is obtained by the reduction of the nitro group of the intermediate.

Materials:

-

5-nitro-1,3-dihydro-2H-benzimidazol-2-one

-

Palladium on carbon (Pd/C) catalyst (e.g., 10%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

In a hydrogenation vessel, dissolve or suspend 5-nitro-1,3-dihydro-2H-benzimidazol-2-one in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas to a suitable pressure (e.g., 50 psi).

-

Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed, or until monitoring by TLC or LC-MS indicates the complete disappearance of the starting material.

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude 5-amino-2H-1,3-benzodiazol-2-one can be further purified by recrystallization from a suitable solvent system if necessary.

Below is a workflow diagram illustrating the synthesis process.

Caption: Synthetic workflow for 5-amino-2H-1,3-benzodiazol-2-one.

Role in Drug Development: Targeting the CD73 Signaling Pathway

5-amino-2H-1,3-benzodiazol-2-one is a critical starting material for the synthesis of non-nucleotide small molecule inhibitors of CD73. CD73 is an ecto-5'-nucleotidase that plays a crucial role in the tumor microenvironment by converting adenosine monophosphate (AMP) to adenosine.[7][8] The accumulation of adenosine in the tumor microenvironment has potent immunosuppressive effects, thereby promoting tumor growth and metastasis.[7][8]

The CD73-Adenosine Axis in Cancer

The CD73 signaling pathway is a key component of purinergic signaling in cancer.[7] Extracellular ATP, often released from dying cancer cells, can act as a danger signal to stimulate an anti-tumor immune response.[9] However, this effect is counteracted by the ectonucleotidases CD39 and CD73. CD39 converts ATP and ADP to AMP, and subsequently, CD73 hydrolyzes AMP to adenosine.[9][10]

This extracellular adenosine then binds to its receptors (primarily A2A and A2B) on various immune cells, including T cells, NK cells, dendritic cells, and macrophages, leading to the suppression of their anti-tumor functions.[7][10] This immunosuppressive shield allows cancer cells to evade immune surveillance. Furthermore, adenosine can directly promote tumor cell proliferation, angiogenesis, and metastasis.[8]

Inhibition of CD73

By inhibiting CD73, the production of immunosuppressive adenosine is blocked. This can restore the anti-tumor activity of immune cells and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors. Small molecule inhibitors derived from 5-amino-2H-1,3-benzodiazol-2-one are being actively investigated for their potential to modulate this pathway and provide a novel therapeutic strategy for a variety of cancers.

The following diagram illustrates the CD73 signaling pathway and the point of intervention by inhibitors.

Caption: The CD73 signaling pathway and therapeutic inhibition.

Conclusion

5-amino-2H-1,3-benzodiazol-2-one is a compound of significant interest in contemporary drug discovery and development. Its historical roots in the rich field of benzimidazole chemistry have paved the way for its current application as a versatile building block for targeted therapeutics. The detailed synthetic protocols provided herein offer a practical guide for its preparation in a laboratory setting. Furthermore, the elucidation of its role in the context of the CD73-adenosine signaling pathway underscores its importance in the development of next-generation cancer immunotherapies. This guide serves as a valuable resource for researchers and scientists dedicated to advancing the frontiers of medicinal chemistry and oncology.

References

- 1. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Amino-1,3-dihydro-2H-benzimidazol-2-one|lookchem [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]

- 7. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Unraveling the Intricacies of CD73/Adenosine Signaling: The Pulmonary Immune and Stromal Microenvironment in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-amino-1,3-dihydro-2H-benzimidazol-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-amino-1,3-dihydro-2H-benzimidazol-2-one is a valuable chemical intermediate. Its structure, featuring a benzimidazolone core with an amino group, makes it a key building block in the synthesis of various organic compounds. It is widely used as an important intermediate in the production of benzimidazole ketone pigments[1][2]. The benzimidazol-2-one scaffold is also recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules and pharmaceutical agents[3]. This document provides a detailed protocol for the synthesis of 5-amino-1,3-dihydro-2H-benzimidazol-2-one, compiled from established methods.

Overview of the Synthetic Pathway

The presented synthesis is a multi-step process designed to produce a high-quality final product by mitigating the formation of difficult-to-remove byproducts, such as dinitrated compounds, which can occur in simpler, more direct nitration routes[1]. The pathway begins with phthalimide and proceeds through nitration, amidation, a Hofmann rearrangement to form the key o-phenylenediamine intermediate, cyclization with urea, and a final reduction step.

References

- 1. CN103193714B - 5-amino-benzimidazolone synthetic method - Google Patents [patents.google.com]

- 2. CN103193714A - 5-amino-benzimidazolone synthetic method - Google Patents [patents.google.com]

- 3. Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Three-Step Synthesis of 5-amino-6-nitro-2H-1,3-benzodiazol-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5-amino-6-nitro-2H-1,3-benzodiazol-2-one, a potentially valuable intermediate in drug discovery and development. Due to the high reactivity of the amino group in the starting material, which can lead to undesired side products and over-nitration, a three-step protection-nitration-deprotection strategy is employed. This method ensures a controlled reaction and facilitates the isolation of the desired mononitrated product.

Experimental Protocols

The synthesis is performed in three sequential stages:

-

N-Acetylation of 5-amino-2H-1,3-benzodiazol-2-one: The amino group is protected as an acetamide to moderate its activating effect and direct the subsequent nitration.

-

Nitration of 5-acetylamino-2H-1,3-benzodiazol-2-one: The protected intermediate is nitrated using a standard nitrating mixture to introduce a single nitro group onto the aromatic ring.

-

Acidic Hydrolysis (Deprotection) of 5-acetylamino-6-nitro-2H-1,3-benzodiazol-2-one: The acetyl protecting group is removed to yield the final product.

Step 1: N-Acetylation of 5-amino-2H-1,3-benzodiazol-2-one

This procedure is adapted from standard protocols for the acetylation of aromatic amines.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 5-amino-2H-1,3-benzodiazol-2-one | 149.14 | 10.0 g | 67.0 |

| Acetic Anhydride | 102.09 | 20 mL (21.6 g) | 211.6 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Sodium Bicarbonate (NaHCO₃) solution, saturated | - | As needed | - |

| Deionized Water | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10.0 g (67.0 mmol) of 5-amino-2H-1,3-benzodiazol-2-one in 100 mL of glacial acetic acid.

-

With vigorous stirring, add 20 mL (211.6 mmol) of acetic anhydride to the suspension.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. The suspension should gradually become a clear solution.

-

After 2 hours, allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled solution into 500 mL of ice-cold deionized water with constant stirring. A precipitate will form.

-

Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with deionized water until the filtrate is neutral.

-

Neutralize any remaining acid by washing the solid with a saturated sodium bicarbonate solution, followed by a final wash with deionized water.

-

Dry the resulting white to off-white solid, 5-acetylamino-2H-1,3-benzodiazol-2-one, in a vacuum oven at 80 °C to a constant weight.

Step 2: Nitration of 5-acetylamino-2H-1,3-benzodiazol-2-one

This protocol is based on the well-established nitration of acetanilide.[1][2][3]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 5-acetylamino-2H-1,3-benzodiazol-2-one | 191.17 | 10.0 g | 52.3 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 40 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 4.0 mL | ~63.4 |

Procedure:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 10.0 g (52.3 mmol) of 5-acetylamino-2H-1,3-benzodiazol-2-one to 20 mL of concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved.

-

Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

-

Prepare the nitrating mixture by slowly adding 4.0 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid in a separate beaker, keeping the mixture cool in an ice bath.

-

Slowly add the nitrating mixture dropwise from the dropping funnel to the solution of the acetylated compound. Ensure the temperature of the reaction mixture does not exceed 10 °C.

-

After the addition is complete, continue stirring the mixture at room temperature for 1 hour.

-

Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.

-

Collect the precipitate by vacuum filtration and wash it extensively with cold deionized water until the filtrate is neutral to litmus paper.

-

Dry the crude 5-acetylamino-6-nitro-2H-1,3-benzodiazol-2-one in a vacuum oven at 60 °C.

Step 3: Acidic Hydrolysis of 5-acetylamino-6-nitro-2H-1,3-benzodiazol-2-one

This procedure follows general methods for the acidic deprotection of N-acetyl groups.[1][4]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 5-acetylamino-6-nitro-2H-1,3-benzodiazol-2-one | 236.16 | 10.0 g | 42.3 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 30 mL | - |

| Deionized Water | 18.02 | 20 mL | - |

| Sodium Hydroxide (NaOH) solution, 10% (w/v) | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, add 10.0 g (42.3 mmol) of 5-acetylamino-6-nitro-2H-1,3-benzodiazol-2-one, 30 mL of concentrated sulfuric acid, and 20 mL of deionized water.

-

Heat the mixture under reflux for 45-60 minutes.

-

Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing 500 g of crushed ice.

-

Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7. A precipitate will form.

-

Collect the solid product by vacuum filtration and wash it with cold deionized water.

-

Dry the final product, 5-amino-6-nitro-2H-1,3-benzodiazol-2-one, in a vacuum oven at 80 °C.

-

The product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Experimental Workflow

The overall synthetic pathway is depicted in the following workflow diagram.

Caption: Synthetic workflow for the preparation of 5-amino-6-nitro-2H-1,3-benzodiazol-2-one.

Logical Relationship of the Synthetic Strategy

The rationale for the three-step synthesis is outlined in the diagram below, highlighting the necessity of the protection/deprotection sequence.

Caption: Rationale for the protection-nitration-deprotection strategy.

References

Application of 5-amino-2H-1,3-benzodiazol-2-one in Cancer Therapy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-2H-1,3-benzodiazol-2-one, also known as 5-amino-1,3-dihydro-2H-benzimidazol-2-one, is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules.[1] Its unique chemical structure makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.[1] In the context of oncology, this compound is particularly significant as a precursor for the synthesis of potent inhibitors targeting CD73, a key enzyme implicated in cancer progression and immune evasion.[1] Derivatives of the broader benzimidazole class, to which this compound belongs, have demonstrated significant potential in cancer therapy by targeting various cellular pathways.[2][3]

This document provides detailed application notes on the utility of 5-amino-2H-1,3-benzodiazol-2-one in cancer research, focusing on its role in the development of anticancer agents. It also includes comprehensive protocols for key experiments used to evaluate the efficacy of its derivatives.

Application Notes

The primary application of 5-amino-2H-1,3-benzodiazol-2-one in cancer therapy is as a key intermediate in the synthesis of targeted anticancer agents, most notably CD73 inhibitors.[1]

Role as a Precursor for CD73 Inhibitors

CD73, an ecto-5'-nucleotidase, is a critical enzyme in the purinergic signaling pathway, responsible for the conversion of adenosine monophosphate (AMP) to adenosine.[4][5] In the tumor microenvironment, the accumulation of adenosine suppresses the anti-tumor immune response, promoting tumor growth, angiogenesis, and metastasis.[5][6] Elevated expression of CD73 is observed in various cancers and is often associated with a poor prognosis.[5] Consequently, the inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy.[5] 5-amino-2H-1,3-benzodiazol-2-one serves as a foundational scaffold for the synthesis of non-nucleotide small molecule inhibitors of CD73, which can disrupt the immunosuppressive tumor microenvironment and enhance the efficacy of immune checkpoint therapies.[1]

Broader Potential of Benzimidazolone Derivatives in Cancer Therapy

The benzimidazole scaffold, in general, is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities through various mechanisms[2][3]:

-

Induction of Apoptosis: Many benzimidazole derivatives have been shown to induce programmed cell death in cancer cells.[3]

-

Cell Cycle Arrest: These compounds can interfere with the cell cycle progression, thereby inhibiting the proliferation of cancer cells.[2]

-

Inhibition of Microtubule Polymerization: Some derivatives act as antimitotic agents by disrupting microtubule dynamics, a critical process for cell division.[2]

-

Targeting Key Enzymes: Besides CD73, benzimidazole derivatives can be designed to inhibit other enzymes crucial for cancer cell survival and proliferation.[2]

Quantitative Data on Anticancer Activity of Benzimidazolone Derivatives

While 5-amino-2H-1,3-benzodiazol-2-one itself is primarily a synthetic intermediate, its derivatives have shown promising anticancer activity. The following table summarizes the in vitro cytotoxicity of selected benzimidazolone derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |

| 2d | DLD-1 | Colon | - | [7] |

| MDA-MB-231 | Breast | - | [7] | |

| 10c | A549 | Non-small cell lung | 0.05 | [3] |

| 11f | A549 | Non-small cell lung | 0.07 | [3] |

| 20 | HepG2 | Liver | 9.99 | [8] |

| HCT-116 | Colon | 7.44 | [8] | |

| MCF-7 | Breast | 8.27 | [8] | |

| 13 | HCT116 | Colon | 6.43 ± 0.72 | [8] |

| A549 | Lung | 9.62 ± 1.14 | [8] | |

| A375 | Melanoma | 8.07 ± 1.36 | [8] | |

| 7a | NCI-H460 | Lung | Higher than Doxorubicin | [9] |

| HepG2 | Liver | Higher than Doxorubicin | [9] | |

| HCT-116 | Colon | Higher than Doxorubicin | [9] | |

| 7d | NCI-H460 | Lung | Higher than Doxorubicin | [9] |

| HepG2 | Liver | Higher than Doxorubicin | [9] | |

| HCT-116 | Colon | Higher than Doxorubicin | [9] | |

| 9a | NCI-H460 | Lung | Higher than Doxorubicin | [9] |

| HepG2 | Liver | Higher than Doxorubicin | [9] | |

| HCT-116 | Colon | Higher than Doxorubicin | [9] | |

| 9d | NCI-H460 | Lung | Higher than Doxorubicin | [9] |

| HepG2 | Liver | Higher than Doxorubicin | [9] | |

| HCT-116 | Colon | Higher than Doxorubicin | [9] |

Signaling Pathways and Experimental Workflows

CD73 Signaling Pathway in the Tumor Microenvironment

The following diagram illustrates the role of CD73 in promoting an immunosuppressive tumor microenvironment. Inhibition of CD73 by derivatives of 5-amino-2H-1,3-benzodiazol-2-one can block this pathway.

Caption: CD73 signaling pathway and therapeutic intervention.

General Experimental Workflow for Evaluating Anticancer Activity

The following diagram outlines a typical workflow for assessing the anticancer potential of a newly synthesized derivative of 5-amino-2H-1,3-benzodiazol-2-one.

Caption: Experimental workflow for anticancer drug evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Derivative of 5-amino-2H-1,3-benzodiazol-2-one (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10]

Materials:

-

Cancer cells treated with the test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Data Analysis:

-

Viable cells: Annexin V-FITC negative and PI negative

-

Early apoptotic cells: Annexin V-FITC positive and PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive

-

Necrotic cells: Annexin V-FITC negative and PI positive

Western Blot Analysis for Apoptosis Markers (Cleaved PARP and Caspase-3)

This protocol is used to detect the activation of key proteins involved in the apoptotic cascade.